3-CHLORO-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
3-CHLORO-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is an organic compound that features a complex structure with multiple functional groups.
Preparation Methods
The synthesis of 3-CHLORO-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves several organic synthesis stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzothiophene moiety allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the oxazole ring.
Substitution: The chlorine atom in the structure makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of the oxazole ring.
Medicine: Potential therapeutic agent for diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazole ring is known to inhibit certain enzymes, while the benzothiophene moiety can interact with cellular receptors. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other oxazole and benzothiophene derivatives, such as:
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Compared to these compounds, 3-CHLORO-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its combined oxazole and benzothiophene structures, which may confer distinct biological activities and therapeutic potentials.
Properties
Molecular Formula |
C22H14ClN3O2S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H14ClN3O2S/c1-12-8-9-13(22-26-20-16(28-22)6-4-10-24-20)11-15(12)25-21(27)19-18(23)14-5-2-3-7-17(14)29-19/h2-11H,1H3,(H,25,27) |
InChI Key |
HDUIPZAMCYPUHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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